

# Application Note: Quantitative Analysis of Decanoylcarnitine in Biological Matrices by LC-MS/MS

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## Compound of Interest

Compound Name: Decanoylcarnitine

Cat. No.: B607032

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Decanoylcarnitine** (C10), a medium-chain acylcarnitine, is a critical intermediate in the mitochondrial beta-oxidation of fatty acids. It is formed during the transfer of decanoyl-CoA into the mitochondrial matrix, a process facilitated by carnitine palmitoyltransferase II (CPT II). Accurate quantification of **decanoylcarnitine** in biological samples such as plasma, serum, and tissue is essential for the diagnosis and monitoring of inherited metabolic disorders, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Furthermore, profiling acylcarnitines is increasingly utilized in metabolic research to understand disease pathophysiology and in drug development to assess potential mitochondrial toxicity.<sup>[1][2]</sup> This application note provides a detailed protocol for the robust and sensitive quantification of **decanoylcarnitine** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Principle of the Method

This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation using reversed-phase liquid chromatography. The detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (IS) ensures high accuracy and precision. Acylcarnitines are ionized using electrospray ionization

(ESI) in the positive ion mode.[2] The precursor ion of **decanoylcarnitine** is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole for quantification. A common characteristic fragment for acylcarnitines is the product ion at  $m/z$  85, which results from the neutral loss of the acyl chain and trimethylamine.  
[1][3]

## Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the LC-MS/MS analysis of **decanoylcarnitine**. These values are compiled from various validated methods and serve as a general guideline.[4][5]

Parameter	Typical Value	Reference
Linearity Range	5 - 200 ng/mL	[4][5]
Correlation Coefficient ( $r^2$ )	> 0.994	[4][5]
Lower Limit of Quantification (LLOQ)	~0.5 ng/mL	[4][5]
Accuracy	85 - 115%	[1][6]
Precision (%CV)	< 15%	[1][6]
Recovery	> 88%	[4][5]

## Experimental Protocols

### Materials and Reagents

- **Decanoylcarnitine** hydrochloride (Analytical Standard)
- **Decanoylcarnitine**-(N-methyl-d3) hydrochloride (Internal Standard)
- Methanol (LC-MS Grade)
- Acetonitrile (LC-MS Grade)
- Formic Acid (LC-MS Grade)

- Ammonium Acetate (LC-MS Grade)
- Ultrapure Water
- Biological matrix (e.g., human plasma, rat plasma)

## Standard and Internal Standard Preparation

- Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of **decanoylcarnitine** and its internal standard in methanol.
- Working Standard Solutions: Serially dilute the primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.
- Internal Standard Working Solution: Dilute the internal standard primary stock solution with methanol to a final concentration of 100 ng/mL.

## Sample Preparation (Protein Precipitation)

- Aliquot 50 µL of the biological sample (plasma, serum, or tissue homogenate) into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the internal standard working solution.
- Add 150 µL of cold methanol to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Instrumentation and Conditions

The following are typical instrument conditions. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC) System:

Parameter	Condition
Column	C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL

## Mass Spectrometry (MS) System:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Spray Voltage	5500 V
Temperature	500°C
Collision Gas	Nitrogen
Scan Type	Multiple Reaction Monitoring (MRM)

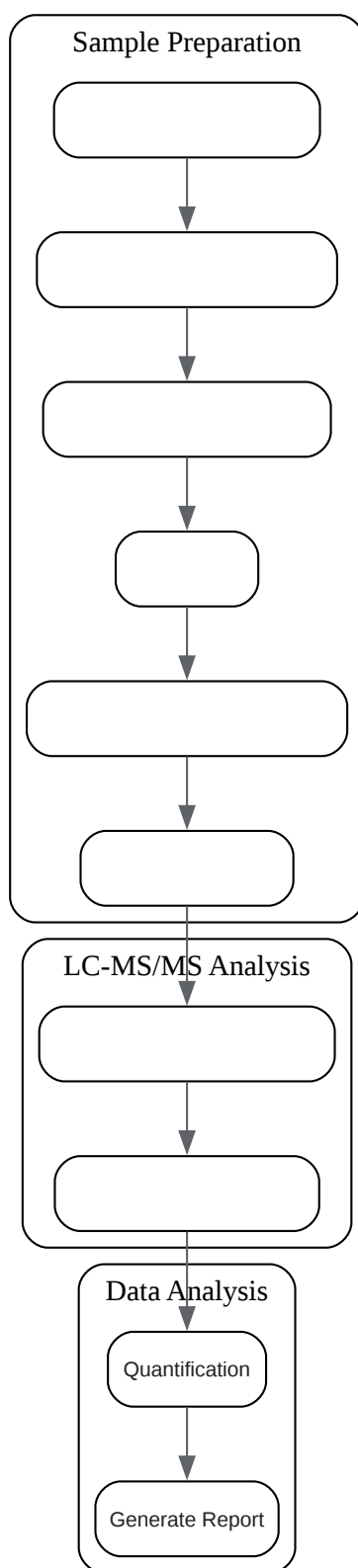
## MRM Transitions:

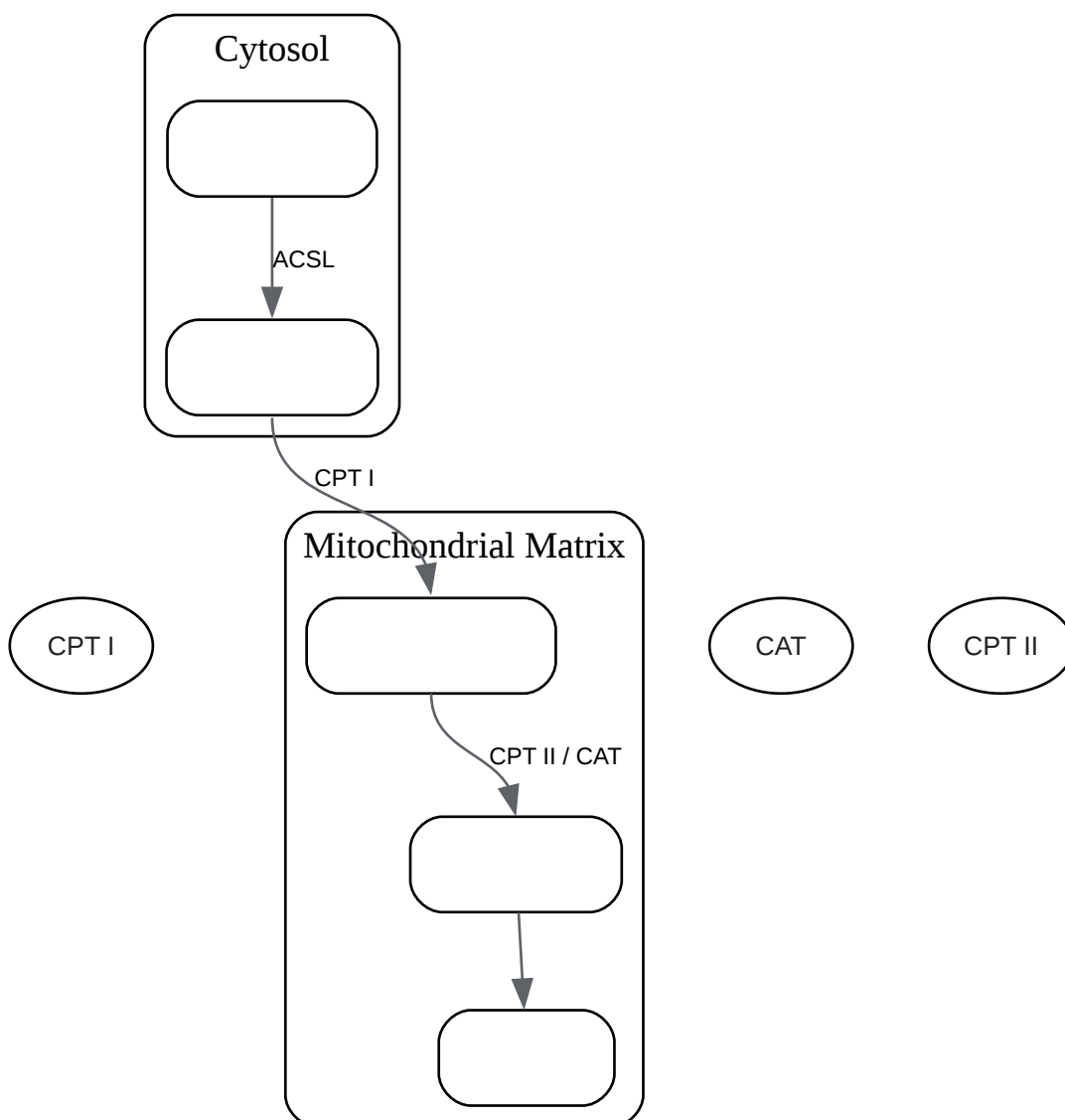
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Decanoylcarnitine	316.3	85.1	25
Decanoylcarnitine-d3 (IS)	319.3	85.1	25

## Visualizations

### Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of **decanoylcarnitine**.





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## References

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